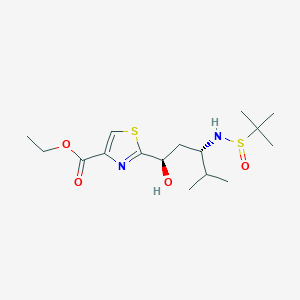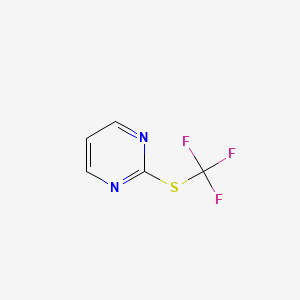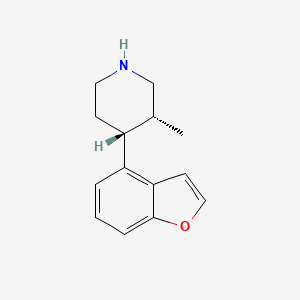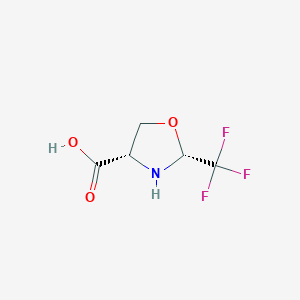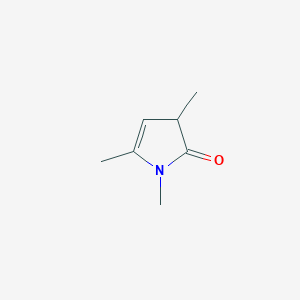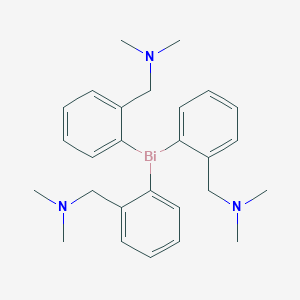
1,1',1''-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) is a complex organic compound that features a bismuth core bonded to three benzene rings, each of which is further connected to N,N-dimethylmethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) typically involves a multi-step process. One common method includes the reaction of bismuth trichloride with benzene derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of bismuth.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The benzene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. Its unique structure allows it to participate in various chemical and biological processes, making it a versatile compound for research and application.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Nitrilotris(benzene-4,1-diyl))triethanone: Similar structure but with different functional groups.
1,3,5-Tris(diphenylamino)benzene: Another compound with a similar core structure but different substituents.
Uniqueness
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) is unique due to its bismuth core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H36BiN3 |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
1-[2-bis[2-[(dimethylamino)methyl]phenyl]bismuthanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/3C9H12N.Bi/c3*1-10(2)8-9-6-4-3-5-7-9;/h3*3-6H,8H2,1-2H3; |
InChI Key |
JKROWDJUHDXXSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Bi](C2=CC=CC=C2CN(C)C)C3=CC=CC=C3CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


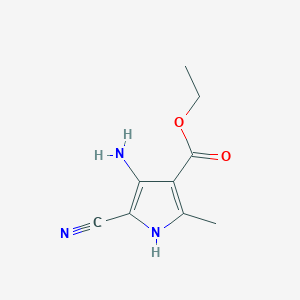
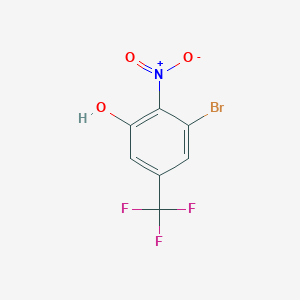
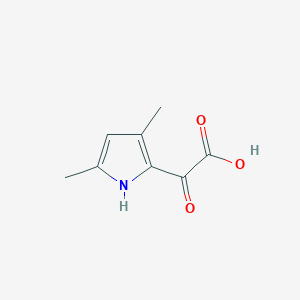
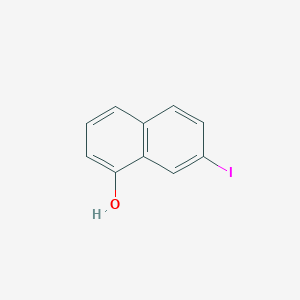
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

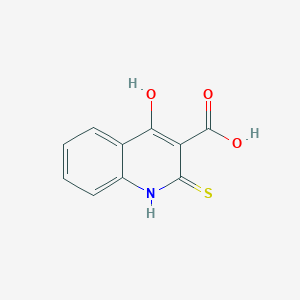
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
